molecular formula C11H27BSn2 B14479952 [2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) CAS No. 66088-97-9

[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)

Cat. No.: B14479952
CAS No.: 66088-97-9
M. Wt: 407.6 g/mol
InChI Key: VMFDGLLELMQCPW-UHFFFAOYSA-N
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Description

[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane): is a chemical compound that features both boron and tin atoms within its structure

Preparation Methods

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. it can be synthesized in research laboratories using standard organometallic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the boron or tin atoms are oxidized to higher oxidation states.

    Reduction: Reduction reactions can also occur, particularly involving the boron atom.

    Substitution: The compound can participate in substitution reactions, where one of the trimethylstannane groups is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids or tin oxides, while substitution reactions could produce a variety of organotin compounds.

Scientific Research Applications

Chemistry: In chemistry, [2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in cross-coupling reactions.

Biology: While its direct applications in biology are limited, derivatives of this compound could be used in the development of new materials for biological research, such as sensors or imaging agents.

Medicine: There are no well-documented medical applications for this compound, but its unique reactivity could potentially be harnessed in the development of new pharmaceuticals or diagnostic tools.

Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or composites, due to its ability to form strong bonds with other elements.

Mechanism of Action

The mechanism by which [2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) exerts its effects is primarily through its reactivity with other chemical species. The boron and tin atoms can participate in various chemical reactions, such as forming new bonds or undergoing redox reactions. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    [2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylsilane): This compound is similar in structure but contains silicon instead of tin.

    [2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylgermane): This compound contains germanium instead of tin.

Uniqueness: The presence of tin in [2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) imparts unique reactivity compared to its silicon or germanium analogs. Tin atoms can participate in different types of chemical reactions, making this compound particularly useful in certain synthetic applications.

Properties

CAS No.

66088-97-9

Molecular Formula

C11H27BSn2

Molecular Weight

407.6 g/mol

IUPAC Name

(2-dimethylboranyl-1-trimethylstannylprop-1-enyl)-trimethylstannane

InChI

InChI=1S/C5H9B.6CH3.2Sn/c1-5(2)6(3)4;;;;;;;;/h1,3-4H3;6*1H3;;

InChI Key

VMFDGLLELMQCPW-UHFFFAOYSA-N

Canonical SMILES

B(C)(C)C(=C([Sn](C)(C)C)[Sn](C)(C)C)C

Origin of Product

United States

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